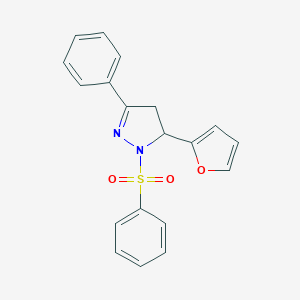

5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in various biological and chemical studies.

Applications De Recherche Scientifique

Biomass Conversion and Biorefinery

This compound, being a furan derivative, can be used in the conversion of biomass to fuels, chemicals, and materials . The expertise of synthetic organic chemistry has been instrumental in converting biomass to these products, with particular emphasis on using eco-friendly reagents and reaction conditions .

Synthesis of Biofuels and Renewable Chemicals

The compound can be used in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural . Synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

Urease Inhibitors

The compound has shown potential as a urease inhibitor . The most active urease inhibitors were 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one 4h, having an IC 50 value of 16.13 ± 2.45 μM, and 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one 4s, with an IC 50 value of 18.75 ± 0.85 μM in comparison with the reference drug thiourea (IC 50 = 21.25 ± 0.15 μM) .

Synthesis of Nitrogen-Containing Heterocycles

The aldehyde group in HMF was condensed with amines to make various nitrogen-containing heterocycles like benzothiazole with promising biological activities .

Synthesis of cis-Dihydrofurobenzofuran

A Pd-catalyzed intramolecular oxidative C–O bond formation of 2-(2,5-dihydro-furan-2-yl)-phenol can be used to synthesize cis-dihydrofurobenzofuran . The combined use of Pd (OAc)2 as catalyst, acetonitrile as solvent and AgOAc or air as oxidant affords cis-dihydrofurobenzofurans in good (up to 83%) yields .

Electrochemical Hydrogenation of Furfural

The compound can be used in the selective electrochemical hydrogenation of furfural to 2-methylfuran . High faradaic efficiencies of over 90% for furfuryl alcohol and 60% for 2-methylfuran were obtained in a near-neutral environment (pH = 5) at −0.75 V and −0.90 V vs. the reversible hydrogen electrode, respectively .

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c22-25(23,16-10-5-2-6-11-16)21-18(19-12-7-13-24-19)14-17(20-21)15-8-3-1-4-9-15/h1-13,18H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXOWGKZHQPKAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-furyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B488453.png)

![5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488468.png)

![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)

![2-amino-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B488470.png)

![6-Amino-3-methyl-4-(5-phenyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)

![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)

![6-Amino-4-[5-(2,5-dichlorophenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488474.png)

![5-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488478.png)

![7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488480.png)

![2'-(3,4-Dimethoxyphenyl)-1',10'b-dihydrospiro(cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B488481.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488482.png)

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)

![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)